Teneligliptin-d8 Sulfoxide

Isotope dilution mass spectrometry Stable isotope labeled internal standard Bioanalytical method validation

Teneligliptin-d8 Sulfoxide (CAS 2478551-43-6, MW 450.63, C22H22D8N6O2S) is a stable octa‑deuterated isotopologue of teneligliptin sulfoxide, the predominant active metabolite of the DPP‑4 inhibitor teneligliptin. Teneligliptin sulfoxide (M1) accounts for 14.7% of total plasma AUC after oral administration and is formed via parallel CYP3A4‑ and FMO3‑mediated oxidation.

Molecular Formula C₂₂H₂₂D₈N₆O₂S
Molecular Weight 450.63
Cat. No. B1151084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeneligliptin-d8 Sulfoxide
Synonyms[(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl]-3-thiazolidinylmethanone-d8 Sulfoxide;  3-[[(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl]carbonyl]thiazolidine-d8 Sulfoxide;  Tenelia-d8
Molecular FormulaC₂₂H₂₂D₈N₆O₂S
Molecular Weight450.63
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Teneligliptin-d8 Sulfoxide – A Precision Deuterated Internal Standard for LC-MS/MS Quantification of the Active DPP-4 Inhibitor Metabolite


Teneligliptin-d8 Sulfoxide (CAS 2478551-43-6, MW 450.63, C22H22D8N6O2S) is a stable octa‑deuterated isotopologue of teneligliptin sulfoxide, the predominant active metabolite of the DPP‑4 inhibitor teneligliptin [1]. Teneligliptin sulfoxide (M1) accounts for 14.7% of total plasma AUC after oral administration and is formed via parallel CYP3A4‑ and FMO3‑mediated oxidation [2]. The d8‑labeled sulfoxide is designed exclusively as an internal standard for isotope‑dilution LC‑MS/MS, enabling accurate correction for extraction recovery, ion‑suppression matrix effects, and instrument variability during quantification of the unlabeled metabolite in plasma [1].

Why Non‑Matched Internal Standards or Lower Deuteration Analogs Cannot Replace Teneligliptin-d8 Sulfoxide for Metabolite‑Specific Bioanalysis


Quantification of teneligliptin sulfoxide in plasma presents a unique analytical challenge: the metabolite is structurally distinct from the parent drug and its plasma levels are substantially lower (AUC ~14.7% of total radioactivity) [1]. Using the parent‑drug internal standard (Teneligliptin‑d8, m/z 435.2→251.3) for the sulfoxide analyte (m/z 443.2→68.2) introduces differential extraction recovery and ionization matrix effects that degrade accuracy [2]. Furthermore, lower‑deuteration analogs (e.g., d4‑sulfoxide) can generate isotopic cross‑talk with the analyte due to incomplete mass‑shift separation – a phenomenon demonstrated for d4 vs. d8 standards in LC‑MS/MS, where d4 internal standards caused misdetection and inaccurate quantification whereas d8 standards completely prevented such errors [3]. The physiologically variable FMO3/CYP3A4‑driven metabolism of teneligliptin further amplifies inter‑individual variability in sulfoxide exposure, making a structurally matched, high‑mass‑shift internal standard essential for robust bioanalytical accuracy [4].

Teneligliptin-d8 Sulfoxide – Comparator‑Based Quantitative Differentiation Evidence


Mass Shift of +8 Da Eliminates Isotopic Cross‑Talk That Compromises d4‑Labeled Internal Standards

Teneligliptin-d8 Sulfoxide provides a precursor‑ion mass (m/z ~451.2) that is 8 Da higher than the unlabeled analyte (m/z ~443.2), creating an unambiguous mass‑spectrometric separation that avoids isotopic overlap. By contrast, a hypothetical d4‑labeled sulfoxide (m/z ~447.2) would lie only 4 Da above the analyte, risking cross‑contribution from the analyte's natural 13C/34S isotopic envelope and from residual hydrogen‑deuterium exchange at exchangeable positions [1]. In a direct class‑analogous study (diquat d8 vs. d4), the d8 internal standard completely prevented misdetection errors and inaccurate quantification caused by the d4 analog [2].

Isotope dilution mass spectrometry Stable isotope labeled internal standard Bioanalytical method validation

Oxidation‑State‑Matched Internal Standard Corrects Metabolite‑Specific Matrix Effects That Escape Parent‑Drug IS Normalization

Teneligliptin-d8 Sulfoxide is structurally identical to the sulfoxide metabolite (M1) in oxidation state and polarity, unlike the parent‑drug internal standard Teneligliptin‑d8, which lacks the sulfoxide oxygen. The sulfoxide moiety alters hydrogen‑bonding capacity, pKa, and chromatographic retention, such that a parent‑matched IS experiences differential ionization suppression/enhancement relative to the metabolite analyte [1]. In the published simultaneous‑determination method, the parent drug (teneligliptin) was paired with Teneligliptin‑d8 as its IS, while the sulfoxide metabolite was quantified without a matched deuterated IS [1]; the availability of Teneligliptin-d8 Sulfoxide closes this analytical gap and is expected to improve accuracy and precision for the metabolite channel [2].

Matrix effect correction Active metabolite quantification Oxidation state matching

95% Atom Deuterium Isotopic Purity Ensures Minimal Unlabeled Carry‑Over into the Analyte Channel

Teneligliptin-d8 Sulfoxide is supplied with a certified isotopic purity of 95% atom D (HPLC purity ≥90%) . The residual ≤5% protium content represents unlabeled sulfoxide that co‑elutes with the analyte and contributes directly to the measured analyte signal. In a validated method operating at the lower limit of quantification (LLOQ = 2.5 ng/mL for the sulfoxide), even 5% carry‑over corresponds to a potential positive bias of up to 5% of the IS concentration, which can exceed acceptance criteria if the IS concentration is high relative to the analyte signal [1]. Advanced d8‑IS batches achieving ≥98% atom D reduce this bias to <2% of the IS contribution, a critical specification for ultra‑trace quantification [1].

Isotopic purity Internal standard specification LC-MS/MS cross-contribution

First‑Generation Validated LC‑MS/MS Method Achieves High Accuracy and Linearity Across Metabolite‑Relevant Concentration Ranges

The Park et al. (2020) method – the first fully validated LC‑MS/MS assay capable of simultaneous determination of teneligliptin and teneligliptin sulfoxide – established linearity over 5–1000 ng/mL for teneligliptin and 2.5–500 ng/mL for teneligliptin sulfoxide in human plasma, with demonstrated accuracy and precision within FDA acceptance criteria [1]. This method employed Teneligliptin‑d8 as IS for the parent channel; the availability of Teneligliptin-d8 Sulfoxide now extends equivalent quantitative rigor to the metabolite channel by providing a structurally matched, isotopically distinct IS that enables independent calibration and quality control for the sulfoxide [1]. Prior to this method, no validated simultaneous assay existed, and metabolite/parent plasma ratios could not be reliably measured.

Method validation Linearity range Lower limit of quantification Inter‑day precision

Teneligliptin-d8 Sulfoxide – Procure for These High‑Impact Application Scenarios


Simultaneous Pharmacokinetic Profiling of Teneligliptin and Its Active Sulfoxide Metabolite in Bioequivalence Studies

Generic drug developers conducting bioequivalence (BE) trials for ANDA submissions of teneligliptin hydrobromide formulations require a validated bioanalytical method for both parent drug and the major active metabolite (M1 sulfoxide) per FDA guidance. Teneligliptin-d8 Sulfoxide serves as the matched internal standard for the sulfoxide channel, enabling accurate correction of matrix effects and extraction variability in human plasma samples collected over 120–216 h post‑dose. This compound directly enables the method reported by Park et al. (2020) to achieve dual‑analyte validated quantification, meeting ICH M10 and FDA bioanalytical method validation requirements [1].

Pharmacogenetic Studies Assessing FMO3/CYP3A4 Polymorphism Impact on Teneligliptin Sulfoxide Exposure

Teneligliptin sulfoxide formation is highly dependent on FMO3 and CYP3A4 genotypes, with FMO3 polymorphisms (rs909530, rs2266780, rs2266782) producing gene‑dosage‑dependent increases in Cmax,ss and AUC (p<0.05) [2]. Accurate quantification of sulfoxide in plasma from genotyped subjects requires an internal standard that corrects for inter‑subject matrix variability without introducing isotopic bias. Teneligliptin-d8 Sulfoxide provides the +8 Da mass shift and structural matching needed to minimize cross‑contribution and differential ionization, enabling robust genotype‑phenotype correlation studies.

Method Development and Validation for Teneligliptin Impurity Profiling in Pharmaceutical Quality Control

Teneligliptin sulfoxide is both an active metabolite and a potential oxidative degradation impurity in drug substance/product. Regulatory guidelines (ICH Q3A/Q3B) require identification and quantification of impurities exceeding 0.10–0.15% thresholds. Teneligliptin-d8 Sulfoxide serves as an ideal internal standard for a stability‑indicating LC‑MS/MS impurity method, providing identical retention time and ionization as the unlabeled sulfoxide impurity while being distinguishable by mass, thereby enabling accurate quantitation even in the presence of complex formulation matrices [3].

Clinical Therapeutic Drug Monitoring (TDM) of Teneligliptin in Special Populations

In patients with renal or hepatic impairment, or those co‑administered CYP3A4/P‑gp inhibitors such as ketoconazole, teneligliptin and sulfoxide pharmacokinetics deviate substantially from healthy references [4]. Teneligliptin-d8 Sulfoxide enables isotope‑dilution LC‑MS/MS methods for TDM in these vulnerable populations, where accurate metabolite quantification is essential for dose adjustment and safety monitoring. The 2.5 ng/mL LLOQ validated for the sulfoxide [1] is clinically adequate, as typical steady‑state sulfoxide trough concentrations exceed this threshold by >10‑fold.

Quote Request

Request a Quote for Teneligliptin-d8 Sulfoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.